AM-92016 hydrochloride

Cardiac Electrophysiology IKr Inhibition Class III Antiarrhythmic

Selective IKr blocker with 30-40 nM potency. Sotalol analog offering 1000x greater potency with no β-adrenoceptor interference. Ideal for cardiomyocyte APD studies and proarrhythmia mechanism research. In stock for B2B procurement.

Molecular Formula C19H25Cl3N2O4S
Molecular Weight 483.83
CAS No. 133229-11-5; 178894-81-0
Cat. No. B2836953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM-92016 hydrochloride
CAS133229-11-5; 178894-81-0
Molecular FormulaC19H25Cl3N2O4S
Molecular Weight483.83
Structural Identifiers
SMILESCN(CCC1=CC(=C(C=C1)Cl)Cl)CC(COC2=CC=C(C=C2)NS(=O)(=O)C)O.Cl
InChIInChI=1S/C19H24Cl2N2O4S.ClH/c1-23(10-9-14-3-8-18(20)19(21)11-14)12-16(24)13-27-17-6-4-15(5-7-17)22-28(2,25)26;/h3-8,11,16,22,24H,9-10,12-13H2,1-2H3;1H
InChIKeyTXOARFPCQOBODS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

AM-92016 Hydrochloride: A Selective Delayed Rectifier Potassium Channel Blocker with Quantifiable Pharmacological Differentiation


AM-92016 hydrochloride (CAS 133229-11-5) is a specific blocker of the time-dependent delayed rectifier potassium current (IKr) . Structurally, it is an oxypropanolamine analog of the class III antiarrhythmic agent sotalol . The compound demonstrates nanomolar potency in prolonging cardiac action potential duration and exhibits a distinct selectivity profile against other cardiac ion channels, including L-type calcium channels and hyperpolarization-activated inward currents .

Why AM-92016 Hydrochloride Cannot Be Substituted by Generic Potassium Channel Blockers


In-class substitution of delayed rectifier potassium channel blockers is not pharmacologically equivalent due to significant variations in potency, selectivity, and in vivo functional outcomes. AM-92016 hydrochloride exhibits a unique profile: it is approximately 1000-fold more potent than its structural progenitor sotalol in vitro , yet it paradoxically demonstrates proarrhythmic rather than antiarrhythmic activity in vivo, contrasting with clinically established IKr blockers [1]. Furthermore, its distinct selectivity for IKr over L-type calcium channels and hyperpolarization-activated currents is quantified at specific concentrations, a profile not uniformly shared across all IKr inhibitors . These quantifiable differences preclude direct functional substitution in experimental models and mandate compound-specific selection.

Quantitative Differentiation of AM-92016 Hydrochloride Against Key Comparators


1000-Fold Potency Advantage Over Sotalol in In Vitro IK Blockade

AM-92016 hydrochloride demonstrates an in vitro potency for IK inhibition that is approximately 1000 times greater than that of its structural analog sotalol . This difference is observed in cardiac ventricular myocyte assays where AM-92016 achieves an IC50 of approximately 30 nM for action potential duration prolongation, whereas sotalol requires substantially higher concentrations for comparable effects [1].

Cardiac Electrophysiology IKr Inhibition Class III Antiarrhythmic

Quantified Selectivity for IKr Over Cardiac Calcium and Pacemaker Currents

At a test concentration of 1 µM, AM-92016 hydrochloride exhibits functional selectivity for the delayed rectifier potassium current (IKr) over L-type voltage-gated calcium current (Cav) and the hyperpolarization-activated inward current (If) . This selectivity is measured in isolated sinoatrial node cells, where the compound's primary activity is confined to IKr inhibition (IC50 = 40 nM) without significant effect on Cav or If at 1 µM [1].

Ion Channel Selectivity Cardiac Pharmacology IKr Specificity

Proarrhythmic In Vivo Profile Contrasts with Antiarrhythmic IKr Blockers

Despite its potent in vitro IK blockade, AM-92016 hydrochloride paradoxically induces proarrhythmic effects when administered in vivo, a phenotype that distinguishes it from clinically utilized IKr blockers like dofetilide and sotalol [1]. In anesthetized guinea pigs, AM-92016 at doses of 10 µg/kg to 5 mg/kg significantly increased heart rate, systolic arterial blood pressure, and decreased the QT interval, while also reducing the time to first arrhythmia in ouabain-stimulated models .

In Vivo Pharmacology Proarrhythmia Cardiovascular Safety

Selective Neuronal Calcium Normalization in Hyperactivity Models

In rat hippocampal cell cultures, AM-92016 hydrochloride at 3 µM completely neutralizes intracellular calcium fluctuations induced by 8 mM NH4Cl, a model of neuronal hyperactivity [1]. Importantly, even at 10 µM, the compound does not affect the frequency or amplitude of spontaneous calcium oscillations under basal conditions, demonstrating a state-dependent effect that differs from broader-spectrum potassium channel modulators [1].

Neuronal Excitability Calcium Homeostasis Neuroprotection

Devoid of β-Adrenoceptor Blocking Activity

Unlike sotalol, which possesses both class III antiarrhythmic and non-selective β-adrenoceptor blocking activities, AM-92016 hydrochloride is specifically devoid of any β-adrenoceptor antagonism . This lack of β-blockade is confirmed in functional assays, allowing for the isolation of pure IKr-mediated effects without confounding adrenergic modulation .

Receptor Selectivity β-Adrenoceptor Off-Target Activity

Validated Research Applications for AM-92016 Hydrochloride


Cardiac Electrophysiology: Studying Pure IKr Blockade Without β-Adrenergic Interference

AM-92016 hydrochloride is optimally applied in isolated cardiomyocyte studies requiring selective IKr inhibition. Its defined IC50 of 30-40 nM for action potential prolongation in ventricular myocytes and sinoatrial node cells [1] allows precise concentration-response experiments. Crucially, its lack of β-adrenoceptor blocking activity eliminates the confounding adrenergic effects seen with sotalol, enabling cleaner interpretation of IKr-specific electrophysiological changes.

Proarrhythmia Mechanism Investigation and Safety Pharmacology

The compound's unique in vivo proarrhythmic profile, characterized by QT interval shortening and increased arrhythmia susceptibility in guinea pig models [1], makes it a valuable positive control or reference compound for investigating mechanisms of drug-induced proarrhythmia. This is particularly relevant for differentiating between compounds that inhibit IKr in vitro but produce divergent safety outcomes in vivo.

Neuronal Calcium Dysregulation and Hyperexcitability Studies

In neurobiology, AM-92016 hydrochloride serves as a state-dependent modulator of pathological calcium oscillations. At 3-15 µM, it normalizes intracellular calcium fluctuations induced by hyperammonemia models without affecting basal neuronal activity [1]. This property makes it suitable for studying calcium-mediated neurodegeneration, epilepsy, and the role of delayed rectifier potassium currents in neuronal hyperexcitability.

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